2-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide
Description
2-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Properties
IUPAC Name |
2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)20(24)22(17-9-4-3-5-10-17)13-16-12-15-8-6-7-11-18(15)21-19(16)23/h3-12,14H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKZYQULKPFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153028 | |
| Record name | N-[(1,2-Dihydro-2-oxo-3-quinolinyl)methyl]-2-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667881-45-0 | |
| Record name | N-[(1,2-Dihydro-2-oxo-3-quinolinyl)methyl]-2-methyl-N-phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667881-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,2-Dihydro-2-oxo-3-quinolinyl)methyl]-2-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide typically involves the reaction of 2-oxo-1,2-dihydroquinoline derivatives with appropriate amines and acylating agents. One common method involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-methylpropanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are explored in the treatment of diseases like cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication in cancer cells, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide include other quinoline derivatives such as:
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its antimicrobial properties.
2-oxo-1,2-dihydroquinoline-3-carboxamide: Studied for its anticancer activities.
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-sulfonic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic applications.
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